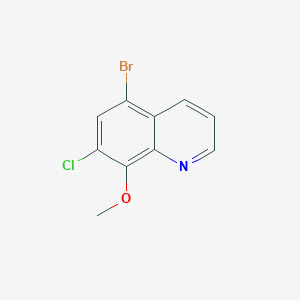
Hydrazine, (p-butoxybenzyl)-, oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes:: The synthetic preparation of this compound involves the reaction between p-butoxybenzylhydrazine and oxalic acid. The reaction proceeds as follows:
(4-butoxybenzyl)hydrazine+Oxalic acid→(4-butoxybenzyl)hydrazine ethanedioate
Reaction Conditions:: The reaction typically occurs under mild conditions, with the reactants dissolved in a suitable solvent (such as water or ethanol). Heating or refluxing the mixture facilitates the formation of the oxalate salt.
Industrial Production Methods:: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a basis for understanding the compound’s formation.
Analyse Des Réactions Chimiques
Types of Reactions:: Hydrazine, (p-butoxybenzyl)-, oxalate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding hydrazones or other derivatives.
Reduction: Reduction of the oxalate salt yields the parent hydrazine compound.
Substitution: The hydrazine group can undergo nucleophilic substitution reactions.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation (using palladium on carbon) can reduce the oxalate salt.
Substitution: Various alkylating agents or acylating agents can be used for substitution reactions.
Major Products:: The major products depend on the specific reaction conditions. Oxidation leads to hydrazone derivatives, while reduction yields the parent hydrazine.
Applications De Recherche Scientifique
Hydrazine, (p-butoxybenzyl)-, oxalate finds applications in:
Chemistry: As a reagent in organic synthesis.
Biology: For studying hydrazine derivatives’ effects on biological systems.
Medicine: Investigating potential therapeutic properties.
Industry: In the development of specialty chemicals.
Mécanisme D'action
The compound’s mechanism of action likely involves interactions with cellular targets, including enzymes or receptors. Further research is needed to elucidate specific pathways.
Comparaison Avec Des Composés Similaires
While detailed comparisons are scarce, this compound’s uniqueness lies in its p-butoxybenzylhydrazine moiety. Similar compounds include methylhydrazine and other hydrazine derivatives.
Propriétés
Numéro CAS |
75333-05-0 |
|---|---|
Formule moléculaire |
C13H20N2O5 |
Poids moléculaire |
284.31 g/mol |
Nom IUPAC |
(4-butoxyphenyl)methylhydrazine;oxalic acid |
InChI |
InChI=1S/C11H18N2O.C2H2O4/c1-2-3-8-14-11-6-4-10(5-7-11)9-13-12;3-1(4)2(5)6/h4-7,13H,2-3,8-9,12H2,1H3;(H,3,4)(H,5,6) |
Clé InChI |
KMOYLUOYSGKILR-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)CNN.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![sodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] phosphate](/img/structure/B12830278.png)
![4-(2,3-Dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-1-yl)-1-piperidinecarboxylic acid (5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl ester;Rimegepant](/img/structure/B12830283.png)

